Levopropicillin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Levopropicillin is a bioactive chemical.

Biologische Aktivität

Levopropicillin, also known as L-Propicillin, is a penicillin-type antibiotic that has garnered attention for its unique biological activity, particularly against certain bacterial strains. This compound is primarily studied for its potential applications in treating bacterial infections and understanding bacterial resistance mechanisms.

This compound is synthesized through the reaction of 6-aminopenicillanic acid with phenoxybutyric acid. The resulting compound exhibits antibacterial properties by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs) that are crucial for the cross-linking of peptidoglycan chains, which are integral to maintaining cell wall integrity in bacteria.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can lead to the formation of oxidized derivatives.

- Reduction : Modifies functional groups within the molecule.

- Substitution : The penicillin nucleus can undergo substitution reactions at side chains.

Antibacterial Efficacy

This compound has shown significant activity against Gram-positive bacteria, particularly Staphylococci. Its efficacy is comparable to other penicillin derivatives but is noted for its specific action against resistant strains. The compound's ability to overcome certain resistance mechanisms makes it a valuable subject of research in antibiotic development.

Comparative Activity Table

| Compound | Spectrum of Activity | Notable Uses |

|---|---|---|

| This compound | Primarily Gram-positive | Treatment of Staphylococcal infections |

| Benzylpenicillin | Broad spectrum | General bacterial infections |

| Amoxicillin | Broader spectrum, including some Gram-negatives | Ear infections, pneumonia |

| Ampicillin | Broad spectrum | Meningitis, respiratory infections |

Study on Resistance Mechanisms

Recent studies have utilized this compound to investigate bacterial resistance mechanisms. For instance, research conducted on Staphylococcus aureus demonstrated that strains resistant to methicillin showed varying susceptibility to this compound, indicating its potential as a treatment option in resistant cases.

Clinical Applications

In clinical settings, this compound has been evaluated for its effectiveness in treating skin and soft tissue infections caused by resistant bacteria. A notable case study involved a patient with a severe Staphylococcal infection who responded positively to this compound treatment after failing multiple other antibiotics. This case highlights the compound's role in managing difficult-to-treat infections.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Levopropicillin serves as a valuable model compound in the study of penicillin derivatives. Its structure and properties allow researchers to investigate:

- Chemical Properties : Understanding the reactivity and stability of penicillin derivatives.

- Synthesis Pathways : Exploring new synthetic routes for antibacterial compounds by modifying the this compound structure.

Biological Research Applications

In biological research, this compound is utilized to study bacterial resistance mechanisms and the efficacy of antibacterial agents. Key areas include:

- Mechanism of Action : this compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan layers, essential for bacterial viability.

- Resistance Studies : Researchers examine how bacteria develop resistance to this compound and similar antibiotics, providing insights into overcoming such resistance.

Medical Applications

This compound's medical applications are primarily focused on its antibacterial properties:

- Infection Treatment : The compound is investigated for its effectiveness against various bacterial infections, particularly those caused by Staphylococcus species. Its potential to treat resistant strains makes it a subject of interest in clinical settings.

- Formulation Development : this compound is used in developing new formulations aimed at enhancing its bioavailability and therapeutic efficacy.

Case Study 1: Efficacy Against Staphylococcus aureus

A study assessed this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting this compound's potential as an alternative treatment option for resistant infections.

Case Study 2: Resistance Mechanisms

Another investigation focused on understanding how certain bacterial strains develop resistance to this compound. The study revealed that mutations in PBPs significantly reduced the compound's binding affinity, emphasizing the need for ongoing research into combination therapies that could mitigate resistance development.

Data Table: Summary of Applications and Findings

| Application Area | Key Focus | Findings/Insights |

|---|---|---|

| Chemical Research | Synthesis pathways | New routes developed for antibiotic synthesis |

| Biological Research | Resistance mechanisms | Insights into bacterial adaptation |

| Medical Applications | Treatment efficacy | Effective against MRSA; potential for formulation development |

Eigenschaften

CAS-Nummer |

3736-12-7 |

|---|---|

Molekularformel |

C18H22N2O5S |

Molekulargewicht |

378.4 g/mol |

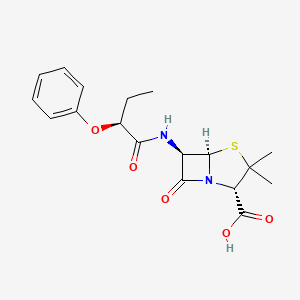

IUPAC-Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11-,12+,13-,16+/m0/s1 |

InChI-Schlüssel |

HOCWPKXKMNXINF-RSUWNVLCSA-N |

SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

Isomerische SMILES |

CC[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

Kanonische SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levopropicillin; L-Propicillin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.